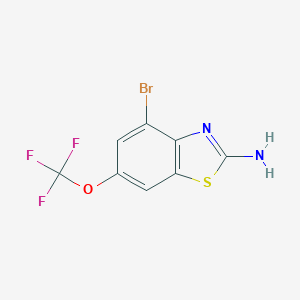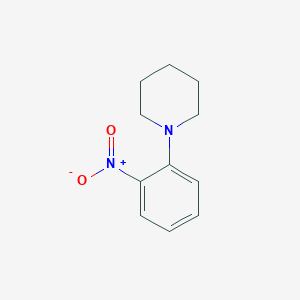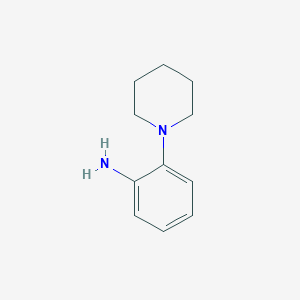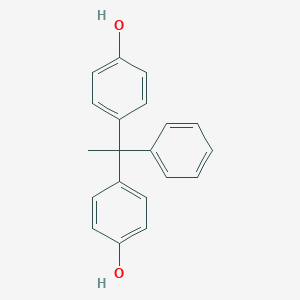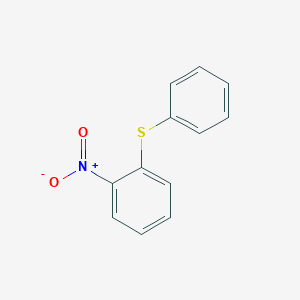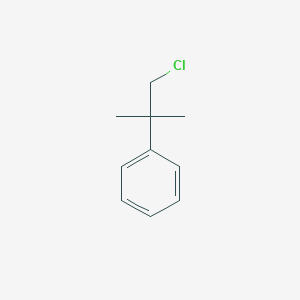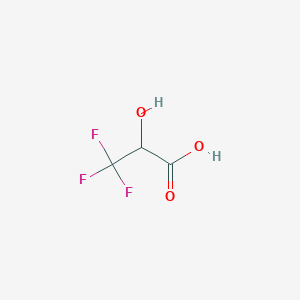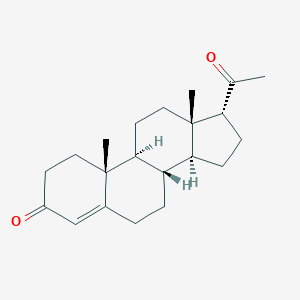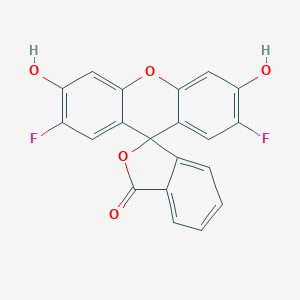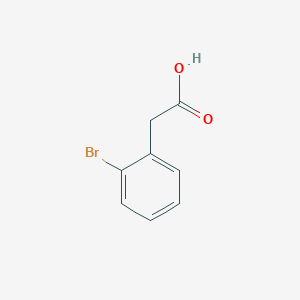
2-Bromophenylacetic acid
Vue d'ensemble
Description
2-Bromophenylacetic acid (2-BPA) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 197.01 g/mol. It is a white, odorless powder that is insoluble in water and soluble in organic solvents. 2-BPA is a versatile compound that has a wide range of applications in both organic and inorganic chemistry. It is used in the synthesis of various compounds, including drugs, dyes, and polymers. It is also used as a reagent in the preparation of other compounds, such as esters, amides, and nitriles.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicology Studies :
- 2-Bromophenylacetic acid derivatives are identified as metabolites in the study of the metabolism and toxicology of psychoactive drugs like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). These compounds are useful for understanding the metabolic pathways and potential toxic effects of these substances in various species, including humans (Carmo et al., 2005), (Kanamori et al., 2002), (Kanamori et al., 2013).
Chemical Synthesis :
- This compound is used as a starting material or intermediate in the synthesis of various compounds. For instance, it's used in the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde (Ogura et al., 1975), as well as in the synthesis of optically active C2-symmetric 2,5-disubstituted pyrrolidines and other β,β'-dihydroxyamines (Koh et al., 1994).
Reactivity and Spectroscopy Studies :
- The reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including this compound, have been studied. These researches provide insights into their structural properties, reactivity descriptors, and spectroscopic characteristics, contributing to a better understanding of their chemical behavior (Srivastava et al., 2015).
Biocatalysis and Enzyme Selectivity :
- Studies have focused on improving the activity and enantioselectivity of enzymes for resolving this compound esters. This research is vital for applications in the pharmaceutical industry, where these enzymes are used to produce enantiomerically pure compounds (Cancino et al., 2008).
Biochemical Applications :
- A peptide-based biosensor using α-bromophenylacetic acid initiators was developed for the analysis of matrix metalloproteinase 2 (MMP-2), indicating its potential in clinical analysis and medical imaging (Wang et al., 2021).
Safety and Hazards
2-Bromophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Mécanisme D'action
Target of Action
It’s known to be used as a starting reagent in the synthesis of various compounds .
Mode of Action
It’s primarily used as a reagent in chemical reactions, contributing its phenylacetic acid moiety to the resulting compounds .
Biochemical Pathways
2-Bromophenylacetic acid has been used in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. As a reagent in chemical synthesis, its primary effect is the contribution of its phenylacetic acid moiety to the resulting compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its melting point is reported to be 104-106 °C , indicating that it transitions from a solid to a liquid state within this temperature range.
Analyse Biochimique
Biochemical Properties
It is known that 2-Bromophenylacetic acid can interact with various enzymes and proteins during its synthesis . The nature of these interactions is largely dependent on the specific biochemical reactions involved.
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(2-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSYDKEWORWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075149 | |
| Record name | 2-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18698-97-0 | |
| Record name | 2-Bromophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of 2-Bromophenylacetic acid?
A: this compound is a versatile building block in organic synthesis. It can be used as a starting material for the preparation of various biologically active compounds. For instance, it can undergo Friedel-Crafts acylation/cyclization followed by copper(I)-catalyzed methoxylation to yield 8-Methoxy-2-Tetralone, a valuable intermediate in organic synthesis []. Additionally, this compound serves as a reactant in the synthesis of elongated polycyclic arenes with regioisomeric carboxylic substitution patterns []. These compounds have potential applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices.
Q2: Can this compound be resolved into its enantiomers?
A: Yes, this compound can be resolved into its enantiomers. Copper(II)-mediated resolution using optically pure O,O'-dibenzoyltartaric acid (DBTA) as a chiral resolving agent has been reported []. This method exploits the formation of diastereomeric complexes with different solubilities, allowing for the separation of the enantiomers. Interestingly, this compound exhibits spontaneous racemization in acetonitrile solution, enabling a crystallization-induced dynamic resolution (CIDR) process with yields greater than 50% []. This property can be advantageous for obtaining enantiopure this compound derivatives.
Q3: Are there any enzymatic methods for the resolution of this compound derivatives?
A: Yes, lipases have shown promise in the enantioselective resolution of this compound derivatives. For example, lipase from Carica papaya latex exhibits high enantioselectivity towards the resolution of (R,S)-2-Bromophenylacetic acid octyl ester []. This enzymatic approach offers a potentially greener and milder alternative to traditional chemical resolution methods.
Q4: Has this compound been used in the development of luminescent materials?
A: Yes, this compound has been employed as a building block for creating luminescent terbium-containing hybrid materials []. The carboxylic acid functionality allows for covalent anchoring to silane precursors, while the bromine atom can be further functionalized or utilized for coordination to metal ions. These hybrid materials exhibit characteristic terbium luminescence and demonstrate energy coupling and intramolecular energy transfer between the organic ligand and the terbium ion []. This approach highlights the potential of this compound in designing novel luminescent materials for applications in areas such as sensing, imaging, and display technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



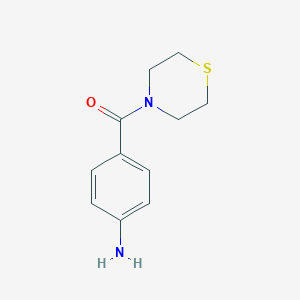

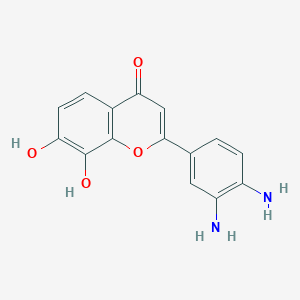
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
